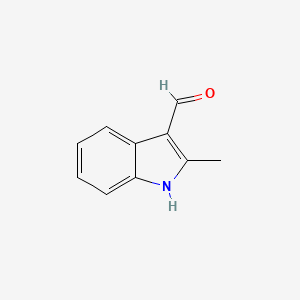

2-Methylindole-3-carboxaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-9(6-12)8-4-2-3-5-10(8)11-7/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZIVXOEJNAIBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063853 | |

| Record name | 1H-Indole-3-carboxaldehyde, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5416-80-8 | |

| Record name | 2-Methylindole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5416-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Formyl-2-methylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005416808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylindole-3-carboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-3-carboxaldehyde, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole-3-carboxaldehyde, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1H-indole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FORMYL-2-METHYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0Y4EK4FX7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Methylindole 3 Carboxaldehyde

Classical Synthetic Routes and Their Advancements

Traditional methods for synthesizing 2-methylindole-3-carboxaldehyde have been refined over the years to improve efficiency and yield. These routes remain fundamental in many laboratory and industrial settings.

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comsid.ir This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate. ijpcbs.comchemistrysteps.comwikipedia.org The reaction proceeds through an electrophilic substitution mechanism where the Vilsmeier reagent, a chloromethyliminium salt, acts as the electrophile. chemistrysteps.comwikipedia.org The resulting iminium ion is then hydrolyzed during workup to yield the final aldehyde. wikipedia.org

In the context of 2-methylindole (B41428), the Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group at the C3 position. semanticscholar.org The electron-donating nature of the indole (B1671886) nitrogen activates the ring, making it susceptible to electrophilic attack.

Modifications to the classical Vilsmeier-Haack reaction have been developed to enhance its applicability and efficiency. For instance, a modified strategy has been employed to construct β-pyridine-fused 5,10,15,20-tetraarylporphyrins. researchgate.net Another variation involves using phthaloyl dichloride with DMF in toluene (B28343) or 2-chlorotoluene (B165313) to generate the Vilsmeier reagent, offering a more environmentally friendly approach. scirp.org Research has also explored the use of different solvents and reaction conditions to optimize yields and minimize side products. For example, studies have investigated the reaction of 2-methylpyrimidine-4,6-diol with the Vilsmeier reagent in various solvents like benzene (B151609), 1,2-dichloroethane, and DMF. mdpi.com

A patented synthetic method for indole-3-carboxaldehyde (B46971) compounds involves reacting 2-methylaniline derivatives with a pre-formed Vilsmeier reagent. google.com This process includes dropwise addition of the reagent at low temperatures, followed by a period of stirring at room temperature and subsequent heating to reflux. google.com The product is then isolated by adjusting the pH to basic, causing the solid to precipitate. google.com

Table 1: Examples of Vilsmeier-Haack Formylation for Indole Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

| 2-methylaniline | Vilsmeier reagent (from POCl₃/DMF) | Indole-3-carboxaldehyde | Not specified | google.com |

| 5-chloro-2-methyl-aniline | Vilsmeier reagent (from POCl₃/DMF) | 6-chloro-1H-indole-3-carbaldehyde | 91% | google.com |

| 2-methoxy-6-methyl-aniline | Vilsmeier reagent (from POCl₃/DMF) | 7-methoxy-1H-indole-3-carbaldehyde | 86% | google.com |

| 4-fluoro-2-methyl-aniline | Vilsmeier reagent (from POCl₃/DMF) | 5-fluoro-1H-indole-3-carbaldehyde | Not specified | google.com |

While formylation of indoles typically occurs at the C3 position due to electronic effects, directing the formylation to the C2 position requires specific strategies. One such approach is deprotonative formylation. This method involves the use of a strong base to deprotonate the indole at a specific position, followed by the introduction of a formylating agent. The regioselectivity of this reaction is often controlled by the choice of the directing group on the indole nitrogen.

Palladium-catalyzed C-H activation has emerged as a powerful tool in organic synthesis for the direct functionalization of C-H bonds. beilstein-journals.orgnih.gov This methodology offers an atom-economical and efficient alternative to traditional cross-coupling reactions that often require pre-functionalized starting materials. beilstein-journals.org In the context of indole synthesis, palladium catalysis can be used to selectively introduce various functional groups, including a formyl group, at specific positions.

The regioselectivity of palladium-catalyzed C-H functionalization of indoles can be controlled by various factors, including the choice of directing group on the indole nitrogen. For example, an N-(2-pyridyl)sulfonyl group can direct alkenylation to the C2 position. beilstein-journals.org Similarly, a readily removable N-2-pyrimidyl moiety has been used as a site-specific directing group for the C-2 methylation of indoles. nih.gov The reaction mechanism often involves the formation of a palladacycle intermediate, which then undergoes oxidative addition with a coupling partner, followed by reductive elimination to yield the final product. researchgate.net

While direct palladium-catalyzed formylation of 2-methylindole at the C3 position is not as commonly reported as the Vilsmeier-Haack reaction, the principles of C-H activation offer a potential pathway. Such a reaction would likely involve a directing group to guide the palladium catalyst to the desired C3 position, followed by the introduction of a formyl equivalent.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Electrochemistry has gained traction as a sustainable and efficient tool in organic synthesis. acs.org By using electricity as a "reagent," electrochemical methods can often avoid the need for stoichiometric chemical oxidants or reductants, thus reducing waste and environmental impact. acs.org

Electrocatalytic dehydrogenative annulation represents a powerful strategy for the construction of complex heterocyclic scaffolds from simpler starting materials. nih.govnih.govacs.org This method involves the anodic oxidation of a substrate, such as an indole, to generate a reactive intermediate, typically a radical cation, which then undergoes a cyclization reaction with a suitable partner. nih.gov This approach has been successfully applied to the synthesis of various fused indoline (B122111) and dihydrobenzofuran derivatives. nih.gov

The process often proceeds under mild, undivided electrolytic conditions and can tolerate a wide range of functional groups. nih.gov Kinetic studies have indicated that the rate-determining step is often the initial anodic oxidation of the indole to its radical cation. nih.gov This electrocatalytic approach provides a sustainable alternative to traditional methods that often require harsh reagents and conditions. nih.govacs.org

NCS-Mediated Direct C(sp3)–H Oxygenation Using Water as Oxygen Source

Alternative and Emerging Synthetic Strategies

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by reducing intermediate separation and purification steps. google.com The condensation of indoles with aldehydes and active methylene (B1212753) compounds represents a common strategy for creating 3-substituted indoles. rsc.org Various catalytic systems, including biomimetic beta-cyclodextrin (B164692) surfactants and alkaline-functionalized chitosan, have been employed to facilitate these reactions under green conditions, such as in ethanol (B145695) at room temperature or in aqueous media. rsc.org These methods often demonstrate high product yields and allow for catalyst recycling. rsc.org

N-Heterocyclic carbenes (NHCs) have gained prominence as powerful organocatalysts capable of activating aldehydes for various transformations. rsc.org In the context of oxidative NHC catalysis, the aldehyde is converted into an acyl azolium intermediate, a key electrophilic species. rsc.orgmdpi.com This intermediate can be generated through the oxidation of a Breslow intermediate, either by an external oxidant or by molecular oxygen. rsc.orgnih.gov The acyl azolium intermediate then reacts with a nucleophile, such as an indole, to form the acylated product. rsc.org This methodology has been successfully applied to the N-acylation of various heterocycles, although steric hindrance at the 2- and 7-positions of the indole ring can impede the reaction. rsc.org

| Catalyst/Reagent | Function | Intermediate | Reference |

| N-Heterocyclic Carbene (NHC) | Organocatalyst | Breslow Intermediate | rsc.orgmdpi.com |

| External Oxidant / O₂ | Oxidizing Agent | Acyl Azolium | rsc.orgnih.gov |

| Indole | Nucleophile | - | rsc.org |

An innovative and efficient method for the synthesis of carbazoles involves the direct reaction of 2-methylindole-3-carboxaldehydes with enals. researchgate.netrsc.org This transformation is promoted by a combination of LiCl and DBU and proceeds through a [4+2] cycloaddition, followed by dehydration and oxidative aromatization. researchgate.netrsc.org The reaction is notable for its mild conditions, broad substrate scope, and excellent functional group tolerance. researchgate.netrsc.org Utilizing molecular oxygen (O₂) as the sole oxidant, this method is environmentally friendly, with water being the only byproduct. researchgate.netrsc.org This strategy has been successfully applied to the synthesis of bioactive compounds like 4-fluoroquinocarbazole in a single step with high yield. rsc.org

| Promoter/Reagent | Function | Key Steps | Oxidant | Reference |

| LiCl/DBU | Promoter System | [4+2] Cycloaddition, Dehydration, Oxidative Aromatization | O₂ | researchgate.netrsc.org |

Direct Construction of Carbazoles from 2-Methylindole-3-carboxaldehydes and Enals

[4+2] Cycloaddition/Dehydration/Oxidative Aromatization Cascade

While a specific, named cascade reaction entitled "[4+2] Cycloaddition/Dehydration/Oxidative Aromatization" for the direct synthesis of this compound is not extensively documented under this exact terminology in a single procedure, a plausible and efficient synthetic route can be constructed based on these well-established chemical transformations. This conceptual cascade provides a framework for the assembly of the indole core structure.

The proposed pathway commences with a hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, which is a powerful tool for the formation of six-membered rings. In this strategy, a substituted o-nitroaniline derivative can serve as the precursor to the diene component, reacting with a suitable dienophile. The subsequent steps of dehydration and oxidative aromatization would then lead to the formation of the indole nucleus.

Detailed Research Findings

[4+2] Cycloaddition: The reaction is initiated by the cycloaddition of an in-situ generated nitroso-diene with an appropriate dienophile. For the synthesis of a 2-methyl substituted indole, a dienophile containing a methyl group, such as a vinyl ether or a related enol ether, would be suitable. The nitro group of the aromatic precursor is crucial as it participates in the cyclization.

Dehydration: Following the cycloaddition, the resulting cyclic adduct undergoes dehydration. This acid- or base-catalyzed elimination of a water molecule is a critical step in forming the pyrrole (B145914) ring of the indole scaffold. nih.govnih.govresearchgate.net The driving force for this step is the formation of a more stable, conjugated system.

Oxidative Aromatization: The final step in the formation of the indole core is an oxidative aromatization. This step converts the intermediate dihydropyrrole ring into the fully aromatic pyrrole system characteristic of indoles. nih.govbohrium.com This can be achieved using a variety of oxidizing agents or through air oxidation, often facilitated by a catalyst.

The introduction of the C3-carboxaldehyde group is typically achieved through a separate formylation step, such as the Vilsmeier-Haack reaction, on the pre-formed 2-methylindole core. Integrating this formylation into the initial cascade would present a significant synthetic challenge.

The following table outlines representative conditions for the individual steps of this conceptual cascade, drawn from analogous transformations in indole synthesis.

| Step | Reagents and Conditions | Product Type |

| [4+2] Cycloaddition | Nitro-aromatic precursor, enol ether, Lewis acid catalyst (e.g., ZnCl₂), organic solvent (e.g., toluene), elevated temperature. | Cycloadduct |

| Dehydration | Acid catalyst (e.g., p-TsOH) or base catalyst (e.g., NaOEt), reflux in a suitable solvent. | Dihydroindole intermediate |

| Oxidative Aromatization | Oxidizing agent (e.g., DDQ, MnO₂), or air/O₂ with a catalyst, room temperature or gentle heating. | 2-Methylindole |

Derivatization Strategies and Functionalization of 2 Methylindole 3 Carboxaldehyde

Formation of Schiff Bases: A Gateway to Novel Molecular Architectures

The aldehyde functionality of 2-Methylindole-3-carboxaldehyde serves as a reactive handle for the synthesis of Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). These reactions are typically achieved through the condensation of the aldehyde with a primary amine.

Condensation with Substituted Amines

The reaction of this compound with various substituted amines provides a straightforward route to a wide range of Schiff base derivatives. This condensation reaction is generally carried out by refluxing equimolar amounts of the aldehyde and the respective amine in a suitable solvent, such as ethanol (B145695), often in the presence of a catalytic amount of acid like glacial acetic acid. ijacskros.com For instance, the synthesis of four distinct Schiff bases was accomplished by reacting this compound with different substituted amines. aip.org The general reaction scheme involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine bond of the Schiff base. ijacskros.com

Similarly, novel heterocyclic Schiff bases have been synthesized through the condensation of indole-3-carboxaldehyde (B46971) with various L-amino acids (such as histidine, glutamic acid, and leucine) and aminophenols. nih.gov This highlights the versatility of this reaction in incorporating a wide range of functional groups into the final Schiff base structure. The reaction conditions for these syntheses often involve refluxing the reactants in an alcoholic solvent. ijpbs.com

Table 1: Examples of Substituted Amines Used in Schiff Base Formation with Indole (B1671886) Aldehydes

| Amine Reactant | Resulting Schiff Base Type | Reference |

| Substituted Anilines | N-Aryl Imine | aip.org |

| L-Amino Acids | Amino Acid-derived Imine | nih.gov |

| Aminophenols | N-(Hydroxyphenyl) Imine | nih.gov |

| 1,4-Diaminobutane | Bis-Schiff Base | ijpbs.com |

This table is for illustrative purposes and may not be exhaustive.

Hydrazone Derivatives

A specific and important class of Schiff bases are hydrazones, which are formed through the reaction of an aldehyde with a hydrazine (B178648) derivative. Hydrazones are characterized by the R1R2C=NNH2 structure. The synthesis of hydrazone derivatives of this compound can be achieved by reacting it with hydrazine hydrate or substituted hydrazines. researchgate.net

The general synthetic protocol involves heating the aldehyde and the hydrazine derivative in a suitable solvent, such as ethanol or methanol, often under reflux conditions. nih.govdergipark.org.tr This reaction proceeds via a condensation mechanism similar to that of other Schiff base formations. The resulting hydrazone derivatives of this compound are valuable intermediates in organic synthesis and have been explored for their diverse biological activities. nih.gov For instance, a series of new hydrazone derivatives have been synthesized by reacting various aromatic aldehydes with hydrazides under solvent-free microwave irradiation, showcasing modern and efficient synthetic approaches. minarjournal.com

Alkylation and Acylation Reactions: Expanding the Molecular Framework

Beyond the aldehyde group, the 2-methyl group and the indole nucleus itself offer sites for further functionalization through alkylation and acylation reactions. These reactions allow for the introduction of new carbon-based substituents, leading to more complex and diverse molecular architectures.

Non-Catalytic Alkylation at the 2-Positioned Methyl Group

The methyl group at the 2-position of 3-acyl-2-methylindoles can undergo non-catalytic alkylation. This reaction is achieved through the deprotonation of the methyl group using a strong base, such as lithium diisopropylamide (LDA), to generate a carbanion. This nucleophilic species can then react with an alkylating agent. researchgate.net This method provides a direct way to introduce alkyl chains at the C2-methyl position, a transformation that can be challenging to achieve through other means. The presence of the acyl group at the 3-position is crucial for activating the 2-methyl group towards deprotonation. researchgate.net

Acylation of Vilsmeier-Haack Intermediates

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.com The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). wikipedia.orgchemistrysteps.com When applied to certain indole derivatives, this reaction can lead to substitution on the methyl group. For instance, the Vilsmeier-Haack formylation of 1,2,3-trimethylindole results in the formation of 2-(1,3-dimethylindolyl)acetaldehyde, indicating that the reaction occurs at the 2-methyl group. sciencemadness.org This proceeds through an intermediate iminium salt. wikipedia.org This reactivity suggests that the Vilsmeier-Haack intermediate derived from 2-methylindole (B41428) structures can be susceptible to acylation, providing a pathway to introduce acyl groups onto the 2-methyl position.

Spiro Compound Formation: Constructing Three-Dimensional Complexity

Spiro compounds are molecules that contain at least two rings connected by a single common atom. rsc.org The indole nucleus is a valuable scaffold for the synthesis of spirooxindoles, a class of spiro compounds with significant biological and pharmaceutical importance. rsc.orgmdpi.com While many synthetic routes to spirooxindoles start from isatin (B1672199) or its derivatives, the structural features of this compound can also be envisioned as a starting point for the construction of spirocyclic systems.

The formation of spiro compounds often involves cycloaddition reactions. For example, spiro[indole-3,5′-isoxazoles] have been synthesized through the reaction of 2-arylindoles with nitroalkenes. mdpi.com Three-component reactions involving an isatin, an amino acid, and a dipolarophile are also common strategies for synthesizing spiro-pyrrolidinyl-oxindoles. nih.gov These established methodologies for creating spiro-fused indole rings suggest the potential for developing synthetic pathways that utilize this compound as a key building block for novel spiro compounds.

Copper-Catalyzed Multicomponent Reactions with Cyclic Dienophiles

Copper-catalyzed multicomponent reactions provide an efficient pathway for the synthesis of complex spirotetrahydrocarbazoles. In a notable development, 2-methylindole, a close structural analog of this compound, participates in three- or four-component Diels-Alder reactions with aromatic aldehydes and various cyclic dienophiles in the presence of copper sulfate (B86663). syncsci.comwikipedia.orgmdpi.com This reaction proceeds through the in situ generation of an indole-based ortho-quinodimethane, which then undergoes a [4+2] cycloaddition with the dienophile. syncsci.com

The process is initiated by the reaction of 2-methylindole with an aromatic aldehyde, catalyzed by CuSO4, to form a 3-substituted indole intermediate. This intermediate subsequently dehydrates to produce the highly reactive indole-based ortho-quinodimethane. Concurrently, a Knoevenagel condensation between a cyclic 1,3-dione and an aromatic aldehyde generates the dienophile. The ensuing Diels-Alder cycloaddition between the generated diene and dienophile leads to the formation of spiro compounds. syncsci.com

This methodology has been successfully applied to a range of cyclic dienophiles, including 3-phenacylideneoxindoles and isatylidene malononitriles, affording polysubstituted spiro[carbazole-3,3'-indolines] and spiro[carbazole-2,3'-indolines] in good yields and with high diastereoselectivity. syncsci.commdpi.com

Table 1: Copper-Catalyzed Multicomponent Synthesis of Spirotetrahydrocarbazoles

| Dienophile | Aromatic Aldehyde | Catalyst | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| 3-Phenacylideneoxindole | Benzaldehyde | CuSO4 | Spiro[carbazole-3,3'-indoline] | 75 | >10:1 |

| Isatylidene malononitrile | 4-Methylbenzaldehyde | CuSO4 | Spiro[carbazole-2,3'-indoline] | 68 | 8:1 |

| 5-Arylidene-1,3-dimethylbarbituric acid | 4-Chlorobenzaldehyde | CuSO4 | Spiro[carbazole-3,5'-pyrimidine] | 72 | >10:1 |

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has been directly applied to this compound. A direct and efficient method for the construction of carbazoles involves the reaction of 2-methyl-indole-3-carbaldehydes with enals. researchgate.net This transformation is promoted by a combination of lithium chloride and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and proceeds via a [4+2] cycloaddition/dehydration/oxidative aromatization cascade. researchgate.net

Integration into Complex Molecular Architectures

The unique structural features of this compound make it an ideal building block for the synthesis of more complex and biologically relevant molecules.

Synthesis of Indole-Based Chalcones

Indole-based chalcones, a class of compounds with significant biological activities, can be efficiently synthesized from this compound through the Claisen-Schmidt condensation. This reaction involves the condensation of an indole-3-carboxaldehyde with an aromatic ketone, typically catalyzed by a base such as piperidine (B6355638). beilstein-journals.org While catalytic amounts of piperidine are effective, using it in excess has been observed to improve yields. beilstein-journals.org The resulting indole-chalcones often precipitate from the reaction mixture, allowing for easy purification. beilstein-journals.org

Carbazole (B46965) Construction

As briefly mentioned in the context of Diels-Alder reactions, this compound is a direct precursor for the construction of carbazole frameworks. The reaction with enals, promoted by LiCl/DBU, provides a straightforward and environmentally friendly route to substituted carbazoles. researchgate.net This method is notable for its mild reaction conditions and the use of atmospheric oxygen as the terminal oxidant. researchgate.net The versatility of this approach allows for the synthesis of a variety of carbazole derivatives, including those with potential biological significance, such as 4-fluoroquinocarbazole, which was synthesized in a single step from the corresponding carbazole product. researchgate.net

Regioselective Functionalization

The targeted modification of specific positions on the this compound ring system is crucial for developing structure-activity relationships and fine-tuning the properties of its derivatives.

Halogenation and Subsequent Transformations

The regioselective introduction of halogen atoms onto the indole nucleus of this compound opens up avenues for further functionalization through cross-coupling and substitution reactions. A synthetic method for producing halogenated indole-3-carboxaldehyde compounds involves the Vilsmeier-Haack formylation of pre-halogenated 2-methylanilines. For example, 5-chloro-2-methyl-aniline can be converted to 6-chloro-2-methyl-1H-indole-3-carbaldehyde. nih.gov Similarly, brominated analogs can be prepared from the corresponding bromo-2-methyl-anilines. nih.gov

These halogenated derivatives serve as versatile intermediates for a variety of subsequent transformations. The presence of a halogen atom allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds. syncsci.com Additionally, the aldehyde group can undergo condensation reactions with active methylene (B1212753) compounds and amines to form fused heterocyclic systems. syncsci.com This dual reactivity makes halogenated 2-Methylindole-3-carboxaldehydes valuable building blocks in the synthesis of diverse and complex molecular architectures. syncsci.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-methylindole |

| 3-phenacylideneoxindoles |

| isatylidene malononitriles |

| spiro[carbazole-3,3'-indolines] |

| spiro[carbazole-2,3'-indolines] |

| lithium chloride |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |

| piperidine |

| 4-fluoroquinocarbazole |

| 5-chloro-2-methyl-aniline |

| 6-chloro-2-methyl-1H-indole-3-carbaldehyde |

Modifications at Indole Ring Positions (e.g., C5, C6)

The functionalization of the indole ring of this compound, particularly at the C5 and C6 positions, allows for the synthesis of a diverse range of derivatives with modified properties. These modifications are typically achieved through electrophilic substitution reactions, where the electron-rich indole nucleus is susceptible to attack.

One notable strategy involves the acylation of the Vilsmeier-Haack intermediate of 2-methylindole. nih.gov This reaction has been shown to direct acylation to the C5 and C6 positions of the indole ring. nih.gov For instance, the reaction with benzoyl chloride in the presence of aluminum chloride yields a mixture of 5-benzoyl-2-methylindole-3-carboxaldehyde and 6-benzoyl-2-methylindole-3-carboxaldehyde. nih.gov The 6-benzoyl derivative is typically the major product in this reaction. nih.gov

Table 1: Regioselectivity of Benzoylation of this compound Intermediate

| Product | Position of Benzoyl Group | Reported Yield |

|---|---|---|

| 5-Benzoyl-2-methylindole-3-carboxaldehyde | C5 | 13% |

| 6-Benzoyl-2-methylindole-3-carboxaldehyde | C6 | 41% |

Data sourced from research on indole-based chalcones. nih.gov

Another approach to achieving substitution at these positions is to start with an already functionalized indole and then introduce the 3-carboxaldehyde group. The Vilsmeier-Haack reaction, which uses reagents like phosphorus oxychloride and N,N-dimethylformamide, is a common method for formylating indoles to produce indole-3-carboxaldehydes. researchgate.netsioc-journal.cn By applying this reaction to C5 or C6 substituted 2-methylindoles, one can synthesize the corresponding substituted 2-methylindole-3-carboxaldehydes. researchgate.netsioc-journal.cn For example, N-alkyl-5-arylindole-3-carboxaldehydes have been synthesized starting from 5-bromoindole via formylation, alkylation, and subsequent Suzuki coupling reactions. researchgate.net

Furthermore, modern synthetic methods have explored direct C-H functionalization. Brønsted acid-catalyzed reactions have been reported for the C6 functionalization of 2,3-disubstituted indoles, providing an efficient route to construct complex molecular architectures. rsc.org

Methods for Enhanced Detectability and Stability

To improve the analytical detection and stability of this compound, various derivatization strategies are employed. These methods typically target the reactive aldehyde functional group, converting it into a more stable or more easily detectable moiety.

For chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization of the aldehyde group is a common strategy to enhance separation efficiency and detection sensitivity. unifi.it this compound itself can be used as an analytical standard in chromatography to identify and quantify other compounds. chemimpex.com

A primary method of derivatization involves the condensation of the aldehyde with a suitable nucleophile to form a new, stable adduct with favorable analytical properties. Common derivatization reactions include the formation of Schiff bases and thiosemicarbazones.

Schiff Base Formation : The aldehyde group of this compound readily reacts with primary amines to form Schiff bases (imines). aip.org This reaction is versatile, as the choice of the amine can introduce various functionalities, including chromophores or fluorophores, which significantly enhance UV-Vis or fluorescence detection. aip.org

Thiosemicarbazone Formation : Reaction with thiosemicarbazides yields thiosemicarbazones. aku.edu.tr These derivatives often exhibit distinct chromatographic behavior and can be used for qualitative and quantitative analysis. The formation of indole-3-carboxaldehyde thiosemicarbazones has been confirmed using spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR. aku.edu.tr

Colorimetric Derivatization : A specific method for enhanced detectability involves a condensation reaction with carbidopa. unifi.it This reaction with the hydrazine group of carbidopa generates a colored aldazine product. unifi.it The resulting indole-3-carbaldehyde azine exhibits a characteristic absorbance in the visible spectrum around 415 nm, allowing for simple and low-cost colorimetric detection, a significant shift from the UV absorption of the parent aldehyde. unifi.it The formation of this colored product has been confirmed by LC-MS analysis. unifi.it

The chromatographic analysis of underivatized indole aldehydes, such as indole-3-carboxaldehyde, has been performed using HPLC, with detection based on mass spectrometry providing high specificity and sensitivity. researchgate.net

Table 2: Derivatization Reactions for Enhanced Analysis

| Derivatizing Agent Class | Derivative Formed | Purpose/Advantage |

|---|---|---|

| Primary Amines | Schiff Base (Imine) | Improved stability; introduction of chromophores for enhanced UV-Vis detection. aip.org |

| Thiosemicarbazides | Thiosemicarbazone | Alters chromatographic properties for improved separation and detection. aku.edu.tr |

| Carbidopa | Colored Aldazine | Shifts absorbance to the visible spectrum (≈415 nm) for colorimetric quantification. unifi.it |

Compound Index

Reaction Mechanisms and Mechanistic Investigations

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution is a fundamental reaction class for indoles. The reaction's course is dictated by the electronic properties of the bicyclic indole (B1671886) ring system.

The indole scaffold consists of a benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. This pyrrole moiety is electron-rich, which makes the indole system significantly more reactive towards electrophiles than benzene. The lone pair of electrons on the nitrogen atom is delocalized into the ring system, increasing the electron density, particularly at the C3 position. rsc.org This enhanced nucleophilicity facilitates electrophilic attack, often allowing reactions to proceed under milder conditions than those required for less activated aromatic rings. The electron-donating nature of the heterocyclic ring activates the entire indole nucleus for electrophilic substitution.

While the indole ring is activated towards electrophiles, the position of the attack is highly regioselective. Electrophilic substitution on the indole ring preferentially occurs at the C3 position. rsc.org This preference can be explained by examining the stability of the cationic intermediate (also known as an arenium ion or Wheland intermediate) formed upon attack.

When an electrophile attacks the C3 position, the positive charge is delocalized over the C2 atom and the nitrogen atom. The resulting resonance-stabilized intermediate involves a structure where the aromaticity of the benzene portion of the molecule is preserved. In contrast, an attack at the C2 position leads to an intermediate where the positive charge is localized on the C3 and nitrogen atoms, but this disrupts the aromatic sextet of the fused benzene ring in one of the key resonance structures. The intermediate formed from C3 attack is therefore more stable, leading to a lower activation energy for this pathway. Consequently, the C3-substituted product is the major product. In 2-Methylindole-3-carboxaldehyde, the C3 position is already substituted, which would direct further electrophilic substitution to other positions, typically on the benzene ring, influenced by the directing effects of the existing substituents.

Condensation and Cyclization Mechanisms

The aldehyde functional group at the C3 position is a key site for condensation and subsequent cyclization reactions, enabling the construction of more complex molecular architectures.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. ekb.eg In the case of this compound, the aldehyde group serves as the electrophilic carbonyl component. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amino acid like L-proline. rsc.org

The mechanism proceeds as follows:

Enolate Formation: The basic catalyst deprotonates the active methylene (B1212753) compound (e.g., malononitrile, diethyl malonate) to form a resonance-stabilized enolate.

Nucleophilic Addition: The enolate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This forms an aldol-type tetrahedral intermediate.

Dehydration: The intermediate is then protonated, and a molecule of water is eliminated to form a new carbon-carbon double bond. The product is an α,β-unsaturated compound, often referred to as a Knoevenagel adduct.

This reaction is highly efficient for creating C-C bonds and extending the conjugation of the indole system.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org The direct participation of the aromatic indole ring as a diene is generally unfavorable due to the stability of the aromatic system. However, indole derivatives can be made to participate in Diels-Alder reactions through strategic modifications.

One pathway involves the in situ generation of a reactive diene from an indole derivative. For instance, 2-methyl-3-alkylindoles can undergo a dehydrogenative process mediated by an oxidant like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form a highly reactive indole-based ortho-quinodimethane (oQDM). This transient diene can then be trapped by an electron-deficient dienophile in a Diels-Alder reaction to construct polycyclic carbazole (B46965) structures. nih.gov

Alternatively, the Knoevenagel adduct formed from this compound (as described in 3.2.1) can function as a dienophile. The electron-withdrawing groups attached to the newly formed double bond activate it for reaction with a conjugated diene. masterorganicchemistry.com The reaction proceeds via a concerted mechanism involving a cyclic transition state, leading to the formation of a new cyclohexene (B86901) ring appended to the indole core.

Oxidation and Reduction Mechanisms

The aldehyde group and the indole nucleus of this compound can undergo various oxidation and reduction reactions.

Oxidation Mechanisms

The aldehyde group at C3 can be oxidized to the corresponding carboxylic acid, 2-methylindole-3-carboxylic acid. This transformation can be achieved using various oxidizing agents. Aldehyde oxidases, for example, are enzymes that can convert aldehydes into carboxylic acids. nih.gov In chemical synthesis, common reagents for this oxidation include potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O). The mechanism of oxidation with permanganate in alkaline conditions involves the formation of a permanganate ester intermediate which then collapses to form the carboxylate.

The indole ring itself can be susceptible to oxidation. For example, the reaction of 2-methylindole (B41428) with potassium hexacyanoferrate(III) in an alkaline medium results in the oxidation of the C3 position to a carbonyl group, yielding 2-methylindolin-3-one. ekb.eg The presence of the aldehyde in this compound would likely be oxidized first under many conditions. Deformylation, the cleavage of the formyl group, can also occur under certain catalytic conditions, which represents an oxidative cleavage. ekb.eg

Reduction Mechanisms

The formyl group of this compound is readily reduced to a primary alcohol, (2-methyl-1H-indol-3-yl)methanol. This is a common transformation in organic synthesis, typically accomplished using hydride-reducing agents.

Mechanism with Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. This addition breaks the C=O π-bond, forming a tetrahedral alkoxide intermediate. Subsequent workup with a protic solvent (like water or ethanol) protonates the alkoxide to yield the final alcohol product.

Mechanism with Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much more powerful reducing agent than NaBH₄. The mechanism is analogous, involving a nucleophilic hydride transfer to the carbonyl carbon. Due to its higher reactivity, LiAlH₄ must be used in anhydrous aprotic solvents like diethyl ether or THF, with a separate aqueous workup step to protonate the resulting aluminum alkoxide complex.

These reduction reactions provide a straightforward route to 3-hydroxymethyl-2-methylindole, a valuable synthetic intermediate.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉NO | sigmaaldrich.comcymitquimica.com |

| Molecular Weight | 159.18 g/mol | sigmaaldrich.comnih.gov |

| Melting Point | 200-201 °C | sigmaaldrich.comchemicalbook.com |

| Appearance | White to light yellow powder/crystal | cymitquimica.com |

Table 2: Common Reactions and Mechanisms

| Reaction Type | Key Reagents/Catalysts | Mechanistic Pathway | Product Type |

|---|---|---|---|

| Electrophilic Substitution | Electrophile (e.g., Br₂) | Formation of stable arenium ion at C3 | C3-substituted indole |

| Knoevenagel Condensation | Active methylene compound, Base (e.g., Piperidine) | Nucleophilic addition-dehydration | α,β-Unsaturated indole derivative |

| Diels-Alder Cycloaddition | Diene + Dienophile | [4+2] Concerted cycloaddition | Cyclohexene-fused indole |

| Oxidation (of aldehyde) | KMnO₄, Ag₂O | Nucleophilic attack followed by elimination | Carboxylic acid |

Oxidative Cleavage

While specific studies on the oxidative cleavage of this compound are not extensively detailed in the surveyed literature, the oxidative behavior of the parent indole ring is well-documented. The oxidative cleavage of the C2=C3 double bond in indoles, a reaction known as the Witkop oxidation, provides insight into a potential reaction pathway. researchgate.net This process typically transforms the indole ring into 2-ketoacetanilide derivatives. researchgate.net For instance, the oxidation of 2-methylindole with reagents like hydrogen peroxide in polar solvents can yield N-acetylanthranilic acid, demonstrating the cleavage of the heterocyclic ring. researchgate.net

Furthermore, the aldehyde group itself is susceptible to oxidation. In related heterocyclic aldehydes, such as 1H-pyrrole-2-carbaldehyde, oxidative conditions can lead to a Dakin-type oxidation, which involves the conversion of the aldehyde to a hydroxyl group. researchgate.net Another relevant process is the oxidative cleavage of the C-N bond of Mannich bases derived from indoles, which can be accomplished using molecular iodine to yield the C3-formyl indole structure. rsc.org

Electrochemical Redox Properties

Specific research detailing the electrochemical redox properties of this compound was not available in the reviewed scientific literature.

Catalytic Mechanisms

Catalysis plays a pivotal role in harnessing the synthetic potential of the indole scaffold. Both metal-based and organic catalysts have been employed to initiate transformations, often proceeding through highly reactive intermediates.

Metal-Catalyzed Reactions (e.g., Copper-Catalysis)

Copper catalysis is instrumental in multicomponent reactions involving the 2-methylindole scaffold. Although not starting with this compound itself, these reactions illustrate a key catalytic mechanism for this class of compounds. In a well-established process, copper(II) sulfate (B86663) catalyzes the reaction between 2-methylindole, an aromatic aldehyde, and a dienophile in refluxing toluene (B28343). beilstein-journals.orgnih.gov

The proposed mechanism begins with the reaction of 2-methylindole with an aromatic aldehyde in the presence of the CuSO₄ catalyst. This forms a 3-substituted indole intermediate, which subsequently undergoes dehydration. This dehydration step is crucial as it generates the key reactive intermediate, an indole-based ortho-quinodimethane (o-QDM). nih.gov This intermediate then acts as a diene in a Diels-Alder cycloaddition with a dienophile, which can be generated in situ, to produce diverse and complex spirotetrahydrocarbazoles. beilstein-journals.org The reaction demonstrates high diastereoselectivity and tolerates a wide range of functional groups on the aromatic aldehyde. nih.gov

Below is a table summarizing the results for the copper-catalyzed synthesis of various spiro[carbazole-3,3'-indoline] derivatives, showcasing the efficiency and scope of this transformation.

Table 1: Copper-Catalyzed Synthesis of Spiro[carbazole-3,3'-indolines]

| Aldehyde Substituent | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Me | CuSO₄ | Toluene | 3 | 110 | 85 |

| 4-OMe | CuSO₄ | Toluene | 3 | 110 | 82 |

| 4-Cl | CuSO₄ | Toluene | 3 | 110 | 92 |

| 4-NO₂ | CuSO₄ | Toluene | 3 | 110 | 95 |

| 3-NO₂ | CuSO₄ | Toluene | 3 | 110 | 93 |

| 2-NO₂ | CuSO₄ | Toluene | 3 | 110 | 88 |

| 2-Cl | CuSO₄ | Toluene | 3 | 110 | 90 |

Data sourced from a study on the three-component reaction of 2-methylindole, various aromatic aldehydes, and 3-phenacylideneoxindole. nih.gov

Organocatalysis

Organocatalysis offers a metal-free alternative for the activation of this compound. Specifically, N-heterocyclic carbenes (NHCs) have been identified as effective catalysts. sigmaaldrich.comthieme-connect.de Research has shown that the oxidative activation of this compound through NHC organocatalysis leads to the formation of a heterocyclic ortho-quinodimethane. sigmaaldrich.com

The mechanism involves the initial reaction of the NHC with the aldehyde group of this compound. This forms a Breslow intermediate, a key species in NHC catalysis. The intermediate then undergoes oxidation, which facilitates a proton transfer and subsequent elimination, ultimately generating the highly reactive o-QDM. This activation strategy transforms the otherwise stable aldehyde into a precursor for cycloaddition reactions.

Intermediate Formation and Transformation

The generation of transient, high-energy intermediates is a hallmark of the reactivity of this compound and its parent structures. These intermediates are central to the construction of complex molecular architectures.

Ortho-Quinodimethanes (o-QDMs)

Indole-based ortho-quinodimethanes (o-QDMs) are key reactive intermediates generated from 2-methylindole derivatives. beilstein-journals.orgnih.govsigmaaldrich.com As detailed in the preceding sections, these intermediates can be formed through distinct catalytic pathways:

Copper-Catalysis : In the presence of a copper catalyst, 2-methylindole reacts with various aldehydes. The initial adduct undergoes a dehydration step to furnish the indole-based o-QDM. nih.gov

Organocatalysis : this compound itself can be directly converted into an o-QDM. This is achieved via oxidative activation using an N-heterocyclic carbene (NHC) catalyst. sigmaaldrich.com

Once formed, these o-QDMs behave as potent dienes in [4+2] cycloaddition (Diels-Alder) reactions. They readily react with a variety of dienophiles, leading to the rapid construction of polycyclic and spirocyclic frameworks, such as spirotetrahydrocarbazoles. beilstein-journals.org The ability to generate this reactive intermediate under catalytic conditions from stable precursors like this compound is a powerful tool in synthetic organic chemistry.

Hypochlorite (B82951) Intermediates

The reaction of indole derivatives with hypochlorite is a subject of mechanistic interest, particularly concerning the formation of chlorinated products. Research into the chlorination of the indole ring with aqueous sodium hypochlorite has provided evidence for the involvement of a transient N-chloro intermediate. rsc.orgpsu.edu

The generally accepted mechanism begins with the reaction of the indole nitrogen with hypochlorous acid (HOCl), which is present in aqueous sodium hypochlorite solutions. This leads to the formation of an N-chloroindole intermediate. rsc.orgscite.ai This intermediate is typically unstable and undergoes a rapid intramolecular rearrangement to yield a more stable, carbon-chlorinated product. rsc.orgpsu.edu For an indole substituted at the 2- and 3-positions, such as this compound, the chlorination would be directed to other positions on the ring. However, the initial step is the formation of the N-chloro species.

In the context of this compound, the proposed mechanistic pathway would involve the initial formation of 1-chloro-2-methyl-1H-indole-3-carboxaldehyde. This highly reactive intermediate would then likely rearrange. The presence of substituents on the indole ring influences the final products, which can include various chlorinated and oxidized species. scite.ai

Quinazolinone Intermediates

The synthesis of quinazolinone derivatives from indole-3-carboxaldehydes involves the formation of key intermediates that dictate the reaction outcome. The condensation reaction between an indole-3-carboxaldehyde (B46971) and an anthranilamide is a common route to produce 2-(1H-indol-3-yl)quinazolin-4(3H)-ones. nih.gov

Mechanistic investigations show that the reaction proceeds through the initial formation of a dihydroquinazolinone intermediate. This key intermediate is often unstable under the reaction conditions and can be subsequently oxidized to the final aromatic quinazolinone product. nih.gov For instance, in the model reaction between 1H-indole-3-carboxaldehyde and anthranilamide, a dihydroquinazolinone was identified as a key intermediate species. nih.gov

The reaction conditions, such as the choice of solvent and catalyst, play a critical role in the efficiency of the synthesis and the stability of the intermediates. Studies have explored various Brønsted acids as catalysts, with p-toluenesulfonic acid (p-TSA) in acetonitrile (B52724) proving effective. nih.gov A thorough analysis of the reaction mixture often reveals the formation of byproducts, such as unsubstituted quinazolinone and the parent indole, which provides insight into the stability of the intermediates and competing reaction pathways. The nature of the substituent at the indole nitrogen also significantly impacts the reaction, in some cases leading to the isolation of the unsubstituted indolylquinazolinone due to the cleavage of the N-substituent during the reaction. nih.gov

| Indole-3-carboxaldehyde Reactant | Catalyst/Solvent | Conditions | Major Product | Yield (%) |

|---|---|---|---|---|

| 1H-indole-3-carboxaldehyde | p-TSA / Acetonitrile | Reflux, 4h | 2-(1H-indol-3-yl)quinazolin-4(3H)-one | 33 |

| 1-methyl-1H-indole-3-carboxaldehyde | TFA / Toluene | Reflux, 40h | 2-(1-methyl-1H-indol-3-yl)quinazolin-4(3H)-one | 85 |

| 1-ethyl-1H-indole-3-carboxaldehyde | TFA / Toluene | Reflux, 40h | 2-(1-ethyl-1H-indol-3-yl)quinazolin-4(3H)-one | 81 |

| 1-benzyl-1H-indole-3-carboxaldehyde | TFA / Toluene | Reflux, 40h | 2-(1-benzyl-1H-indol-3-yl)quinazolin-4(3H)-one | 89 |

Kinetic Studies of Reactions Involving this compound

While specific kinetic studies on this compound are not extensively documented in the literature, research on closely related indole compounds provides valuable insights into the reaction kinetics of this class of molecules.

For example, a kinetic study on the oxidation of 2-methylindole by potassium hexacyanoferrate(III) in an alkaline medium was conducted to elucidate the reaction mechanism. ekb.eg The study found that the reaction rate was first order with respect to the concentrations of 2-methylindole, the hydroxide (B78521) ion, and the hexacyanoferrate(III) ion. ekb.eg Based on these observations, a probable reaction mechanism was proposed, highlighting the influence of various parameters on the reaction rate.

In another relevant study, the kinetics of the nitrosation of 3-substituted indoles, including 3-methylindole, were investigated. rsc.org This research revealed that the reaction exists as an equilibrium between the indole reactant and its 1-nitroso derivative. Rate constants for both the forward (nitrosation) and reverse (denitrosation) reactions were determined, along with the equilibrium constants. A key finding was the reaction's relative insensitivity to acid concentration and the absence of catalysis by typical nitrosation catalysts, which distinguishes it from other N-nitrosation reactions. rsc.org These findings suggest an atypical reaction mechanism for the N-nitrosation of these indole derivatives.

These studies on related structures underscore the methodologies used to probe the reaction mechanisms and kinetics of indole compounds. Such kinetic data is fundamental to understanding and optimizing synthetic procedures and predicting the behavior of these compounds in various chemical environments.

| Reaction | Indole Compound | Key Kinetic Findings | Reference |

|---|---|---|---|

| Oxidation | 2-Methylindole | First-order kinetics with respect to [2-methylindole], [OH-], and [Fe(CN)6]3-. | ekb.eg |

| Nitrosation | 3-Methylindole | Equilibrium between reactants and the 1-nitroso derivative. Rate is largely insensitive to medium acidity. | rsc.org |

Biological Activities and Mechanistic Understanding

Antimicrobial and Antifungal Activities

Derivatives of 2-methylindole-3-carboxaldehyde have demonstrated notable efficacy against a range of microbial and fungal pathogens. aip.orgnih.govresearchgate.net Schiff bases synthesized from this compound have been a particular focus of investigation, showing varied levels of growth inhibition against different bacterial and fungal strains. aip.org For instance, certain indolylquinazolinone derivatives, synthesized from 1H-indole-3-carboxaldehyde, have shown high activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov One such compound, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, exhibited a minimal inhibitory concentration (MIC) of 0.98 μg/mL against MRSA. nih.gov Furthermore, studies on indole-3-aldehyde hydrazide/hydrazone derivatives have revealed a broad spectrum of activity, with some compounds displaying significant efficacy against S. aureus and MRSA. nih.govresearchgate.net The antimicrobial potential of these compounds underscores their importance as lead structures for the development of new anti-infective agents. sigmaaldrich.comsigmaaldrich.com

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound/Derivative | Target Microorganism | Activity/Potency | Reference |

|---|---|---|---|

| Schiff Bases of this compound | Bacteria and Fungi | Varied growth inhibition | aip.org |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Staphylococcus aureus (MRSA) | MIC of 0.98 μg/mL | nih.gov |

| Indole-3-aldehyde hydrazide/hydrazones | S. aureus, MRSA | Significant activity | nih.govresearchgate.net |

| Indole (B1671886) derivatives (e.g., 5-iodoindole, 5-fluoroindole) | Extensively drug-resistant Acinetobacter baumannii | MIC values ranging from 64 to 1,024 µg/mL | nih.gov |

A key mechanism underlying the antifungal activity of certain this compound derivatives is the inhibition of lanosterol (B1674476) 14α-demethylase. aip.org This cytochrome P450-dependent enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. aip.orgnih.gov Molecular docking studies have elucidated the binding modes of these indole derivatives within the active site of the enzyme, suggesting that they act as competitive inhibitors. aip.org By disrupting ergosterol synthesis, these compounds compromise the integrity and function of the fungal cell membrane, ultimately leading to cell death. aip.orgresearchgate.net This targeted mechanism of action makes lanosterol 14α-demethylase an attractive target for the development of novel antifungal agents derived from this compound. aip.org

Anticancer and Antitumor Properties

The anticancer potential of this compound and its derivatives has been extensively investigated, revealing multiple mechanisms through which these compounds can inhibit tumor growth and induce cancer cell death. sigmaaldrich.comnih.gov

A fascinating and relatively novel mechanism of anticancer action associated with derivatives of this compound is the induction of methuosis. nih.gov Methuosis is a form of non-apoptotic, caspase-independent cell death characterized by the massive accumulation of fluid-filled vacuoles derived from macropinosomes. nih.govnih.gov A notable example is the chalcone-like compound 3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP), which is synthesized from 5-methoxy-2-methylindole-3-carboxaldehyde. nih.govnih.gov MOMIPP has been shown to induce methuosis in glioblastoma and other cancer cell lines at low micromolar concentrations. nih.govcsic.es This unique mode of cell death offers a promising therapeutic strategy, particularly for cancers that have developed resistance to traditional apoptosis-inducing chemotherapies. nih.gov

Protein kinases play a pivotal role in regulating cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. mdpi.com Protein kinase CK2, in particular, is a pro-survival kinase that is often overexpressed in various cancers. nih.govoncotarget.com N-substituted indole-2 and 3-carboxamide derivatives have been identified as inhibitors of human protein kinase CK2. nih.govresearchgate.net For instance, 1-benzyl-N-(2,4-dichlorobenzyl)-1H-indole-2-carboxamide demonstrated an IC50 value of 14.6 µM against CK2. nih.gov Molecular docking studies have provided insights into the binding interactions of these inhibitors with the ATP-binding site of CK2, explaining their inhibitory activity. nih.gov The ability to target key oncogenic kinases like CK2 highlights another important avenue for the anticancer applications of this compound derivatives. sigmaaldrich.comsigmaaldrich.com

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis and is a key therapeutic target in hormone-dependent breast cancer. nih.govresearchgate.net Derivatives of this compound, specifically 2-methyl indole hydrazones, have been investigated as potential aromatase inhibitors. nih.govbezmialem.edu.tr In vitro studies have shown that these compounds can inhibit aromatase activity, with some derivatives exhibiting stronger inhibitory effects than the natural indoleamine, melatonin. nih.govbezmialem.edu.tr Molecular modeling has further supported these findings, suggesting that these indole derivatives can effectively bind to the active site of the aromatase enzyme. nih.govbezmialem.edu.tr The development of potent and selective aromatase inhibitors from this chemical class could offer new therapeutic options for the treatment of estrogen receptor-positive breast cancers. bezmialem.edu.trnih.gov

Table 2: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Type/Target | Mechanism of Action | Activity/Potency | Reference |

|---|---|---|---|---|

| 3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP) | Glioblastoma | Induction of Methuosis | Induces methuosis at low micromolar concentrations | nih.gov |

| 1-benzyl-N-(2,4-dichlorobenzyl)-1H-indole-2-carboxamide | - | Inhibition of Protein Kinase CK2 | IC50 of 14.6 µM | nih.gov |

| 2-Methyl indole hydrazones | Hormone-dependent breast cancer | Aromatase Inhibition | Stronger inhibitory activity than melatonin | nih.govbezmialem.edu.tr |

| 3-[(4-fluorophenyl)(1H-imidazol-1-yl)methyl]-1-ethyl-2-methyl-1H-indole | - | Aromatase Inhibition | IC50 value of 0.025 microM | nih.gov |

Anti-inflammatory and Analgesic Effects

Beyond their antimicrobial and anticancer activities, derivatives of this compound have also demonstrated significant anti-inflammatory and analgesic properties. sigmaaldrich.com The parent compound, indole-3-carboxaldehyde (B46971), has been shown to alleviate intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome. mdpi.com It can also mitigate inflammatory responses in macrophages. nih.gov Furthermore, studies on N-substituted-(indol-2-yl)carboxamides and (indol-3-alkyl)carboxamides have revealed their potential as inhibitors of the inflammation process. tandfonline.com Certain indolepropanamide derivatives, in particular, have shown high potency in reducing inflammation in animal models. tandfonline.com The tryptophan metabolite indole-3-carboxaldehyde has also been found to ameliorate DSS-induced ulcerative colitis in mice by inhibiting intestinal inflammation and improving intestinal barrier function. mdpi.com These findings suggest that this compound and its derivatives could serve as a foundation for the development of novel anti-inflammatory drugs. sigmaaldrich.com

Antiviral Activity

While direct antiviral screening results for this compound are not extensively documented in publicly available literature, the broader class of indole derivatives has demonstrated notable antiviral potential. Indole compounds are recognized for their capacity to interfere with viral replication and entry processes. For instance, derivatives of indole-3-carboxylic acid have been investigated for their inhibitory effects against various viruses. However, specific antiviral assays and screening data for this compound are required to fully elucidate its efficacy in this domain.

Interaction with Biological Targets

The biological effects of this compound are underpinned by its interactions with various molecular targets, including enzymes, receptors, and DNA.

Enzyme and Receptor Interactions

Research into the interaction of this compound with specific enzymes and receptors has provided insights into its potential therapeutic applications. A patent has identified this compound as a potential antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor for prostaglandin (B15479496) D2. google.com This suggests a possible role in modulating allergic inflammation and related conditions such as asthma. google.com

Furthermore, the compound has been implicated in the inhibition of bacterial enzymes. A patent has described the use of this compound in the preparation of inhibitors for FabI, an enoyl-acyl carrier protein reductase essential for fatty acid synthesis in bacteria. google.comgoogle.com This points towards its potential as a lead compound for the development of novel antimicrobial agents. google.comgoogle.com

Additionally, some commercial suppliers have noted that this compound is an estrogen receptor binding compound, although peer-reviewed studies to substantiate this claim are limited. cymitquimica.com

Cell Signaling Pathway Modulation

The ability of this compound to modulate cell signaling pathways is a key aspect of its biological activity. Studies on various indole derivatives have shown that they can interfere with critical signaling cascades. For example, this compound has been shown to interfere with quorum sensing in bacteria, a cell-to-cell communication process that regulates virulence and biofilm formation. researchgate.netresearchgate.net

DNA Interaction

The interaction of this compound with DNA is an area of active investigation. While direct studies on the DNA binding of the parent compound are scarce, research on its derivatives provides some clues. For instance, a study on a Schiff base derivative, this compound-N-phenyl-thiosemicarbazone, has explored its DNA interaction. poltekkes-malang.ac.id The potential for such interactions suggests that the compound could influence cellular processes at the genetic level.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological activity of this compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies on indole derivatives have begun to unravel the contributions of different functional groups to their biological effects.

Influence of Substituent Position and Type

The position and nature of substituents on the indole ring are critical determinants of biological activity. In this compound, the methyl group at the 2-position and the aldehyde group at the 3-position are key features.

The aldehyde group at the 3-position is a versatile handle for chemical modifications, allowing for the synthesis of a wide array of derivatives with diverse biological activities. For example, the condensation of the 3-carboxaldehyde group with various amines to form Schiff bases has been a common strategy to generate compounds with antimicrobial and other therapeutic properties. poltekkes-malang.ac.id

The methyl group at the 2-position also plays a significant role in modulating the electronic and steric properties of the molecule, which can influence its binding to biological targets. SAR studies on broader classes of indoles have consistently shown that small alkyl substitutions on the indole nucleus can significantly impact potency and selectivity for various receptors and enzymes. For instance, in a series of hydrazone derivatives of this compound, the presence of the 2-methyl group was a common structural feature in compounds exhibiting antitubercular activity. tandfonline.comtandfonline.com

The interplay between the electron-donating methyl group and the electron-withdrawing aldehyde group likely creates a unique electronic profile that contributes to the specific biological activities of this compound. Further SAR studies focusing on systematic modifications of these two groups are needed to fully map their influence on the compound's biological profile.

Pharmacophore Analysis

Pharmacophore modeling is a crucial computational tool in drug discovery and medicinal chemistry for identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) of a molecule that are responsible for its biological activity. For the indole scaffold, which is recognized as a versatile pharmacophore, these features often include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. mdpi.com

While a specific pharmacophore model for this compound is not extensively documented in publicly available literature, a comprehensive analysis of related indole and isatin (B1672199) derivatives has shed light on the key structural features contributing to their biological activities, such as antiamyloidogenic effects. mdpi.comnih.gov These studies can be extrapolated to understand the potential pharmacophoric features of this compound.

A typical pharmacophore model for an indole-based compound would highlight the following features:

Aromatic Ring: The indole nucleus itself serves as a critical hydrophobic and aromatic feature, capable of engaging in π-π stacking and hydrophobic interactions with biological targets.

Hydrogen Bond Donor: The indole nitrogen atom (-NH) is a potent hydrogen bond donor, crucial for anchoring the molecule within a receptor's binding site. nih.gov

Hydrogen Bond Acceptor: The oxygen atom of the carboxaldehyde group at the C3 position acts as a hydrogen bond acceptor.

Methyl Group: The methyl group at the C2 position contributes to the molecule's lipophilicity and can be involved in van der Waals interactions, potentially influencing selectivity and potency.

A study on a series of 1H-indole-3-carbaldehyde derivatives synthesized as inhibitors of beta-amyloid (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease, provides a relevant framework. nih.gov The pharmacophore hypothesis generated from this research could be adapted to this compound, suggesting that the spatial arrangement of these key features is critical for its interaction with biological targets. The indole scaffold is a common feature in many compounds targeting neurological disorders. mdpi.com

Table 1: Potential Pharmacophoric Features of this compound

| Feature | Structural Moiety | Potential Interaction |

| Aromatic Ring | Indole Nucleus | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Donor | Indole -NH | Anchoring to receptor |

| Hydrogen Bond Acceptor | Carboxaldehyde -C=O | Interaction with receptor's hydrogen bond donors |

| Hydrophobic Group | C2-Methyl Group | van der Waals interactions, increased lipophilicity |

It is important to note that the specific biological activity would dictate the precise geometry and combination of these pharmacophoric features. For instance, in the context of anti-lung cancer agents, indole derivatives have been shown to act as microtubule-targeting agents, with the indole rings linked by an active pharmacophore linker. nih.gov

Biosynthetic Pathways of Related Indolic Compounds

The biosynthesis of indole alkaloids is a complex process that originates from the amino acid tryptophan. youtube.com While the specific biosynthetic pathway for this compound is not explicitly detailed, it can be inferred from the known enzymatic reactions involved in the formation of related indolic compounds in various organisms, including plants and fungi. youtube.comnih.gov

The general pathway to indole-3-carboxaldehyde (I3A) in some bacteria and plants involves the metabolism of L-tryptophan (B1681604). wikipedia.org I3A is a known metabolite of dietary tryptophan produced by human gut microbiota, particularly Lactobacillus species. wikipedia.org In plants, indole-3-acetic acid (IAA), the primary auxin, can be oxidatively degraded to form indole-3-carboxaldehyde. medchemexpress.com

The formation of the 2-methyl group on the indole ring is a key distinguishing feature of this compound. Enzymatic methylation of the indole ring is a known biological process. S-adenosylmethionine (SAM)-dependent methyltransferases are responsible for the methylation of various positions on the indole ring. nih.gov For instance, the C3-methylation of indoles is a crucial step in the biosynthesis of the acetylcholinesterase inhibitor physostigmine (B191203) by the methyltransferase PsmD from Streptomyces griseofuscus. uni-duesseldorf.denih.gov While this is C3 methylation, it demonstrates the enzymatic machinery available in nature for indole ring methylation. It is plausible that a similar SAM-dependent methyltransferase could catalyze the methylation at the C2 position of an indole precursor.

A proposed biosynthetic route to this compound could therefore involve the following key steps:

Formation of an Indole Precursor: Starting from tryptophan, various enzymatic reactions can lead to the formation of an indole-3-substituted precursor.

C2-Methylation: A specific methyltransferase, utilizing SAM as a methyl donor, would catalyze the methylation of the indole ring at the C2 position. Radical SAM enzymes have also been implicated in the methylation of the indole C2 position. acs.org

Formation of the 3-Carboxaldehyde Group: The aldehyde group at the C3 position could be introduced through various enzymatic routes, potentially involving the oxidation of a precursor like 2-methyl-tryptophan or the action of an aldehyde synthase.

Recent research on the medicinal plant Houttuynia cordata has revealed expanded gene families involved in indole alkaloid biosynthesis, including those for l-tryptophan decarboxylase (DDC) and strictosidine (B192452) synthase (STR), highlighting the genetic basis for the production of diverse indole compounds in plants. miragenews.com

Role of Aldehyde Oxidases

Aldehyde oxidases (AOs) are a class of molybdo-flavoenzymes that play a significant role in the metabolism of aldehydes and azaheterocycles. In the context of indolic compounds, AOs are primarily involved in the oxidation of indole-3-carboxaldehyde and its derivatives to the corresponding carboxylic acids.

For example, in the plant Arabidopsis thaliana, indole-3-carboxaldehyde is a key intermediate in the biosynthesis of defense-related secondary metabolites. The enzyme ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) has been shown to function in the oxidation of indole-3-carboxaldehyde (ICHO) to indole-3-carboxylic acid (ICOOH). This oxidation is a crucial step in the metabolic network of indolic compounds.

The activity of aldehyde oxidases is not limited to plants. In mammals, these enzymes are involved in the detoxification of various xenobiotics and the metabolism of endogenous compounds. Given the structural similarity, it is highly probable that this compound would also be a substrate for aldehyde oxidases, leading to its conversion to 2-Methylindole-3-carboxylic acid. This metabolic step would terminate the specific biological activities associated with the aldehyde functional group and could be a key step in the compound's metabolic clearance.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of molecules with high accuracy. At its core, DFT calculations provide a detailed picture of electron distribution, which governs the molecule's structure, energy, and reactivity. These calculations are foundational for understanding the molecule's behavior at a quantum-mechanical level.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state structure. By mapping the potential energy surface, these calculations identify the geometry that corresponds to the minimum energy. First-principles thermodynamics, based on DFT, allows for the calculation of formation energies and the relative stability of different molecular conformations or crystal polymorphs. aps.org The precision of these calculations is critical, as energy differences between competing structures can be very small. aps.org While specific energetic data for 2-Methylindole-3-carboxaldehyde requires dedicated computational studies, the principles of DFT allow for the prediction of its electronic configuration and thermodynamic stability.